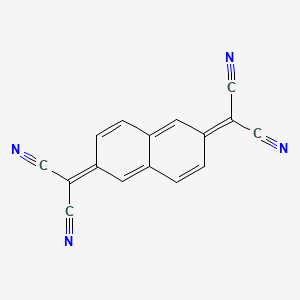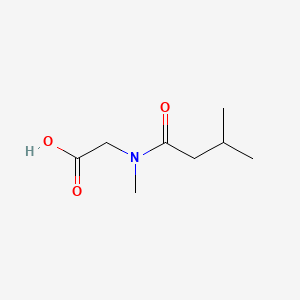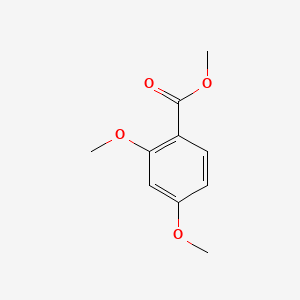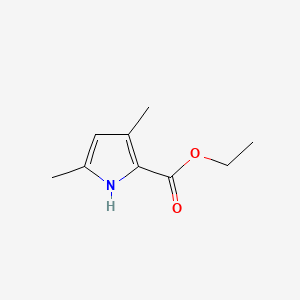
四氰基-2,6-萘醌二甲烷
描述
Tetracyano-2,6-naphthoquinodimethane (TNAP) is a molecule with the formula C16H6N4 . It is an electron acceptor-type molecule .
Synthesis Analysis
The synthesis of TNAP involves the systematic addition of lithium atoms to the TNAP backbone . This process is carried out using density functional theory (DFT) simulation .Molecular Structure Analysis
The molecular structure of TNAP can be represented by the InChI string:InChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H . This structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
TNAP is known to form mixed ordered monolayers with the electron donor-type molecule hexathiapentacene (HTPEN) on the Ag(100) surface . The type of mixed stoichiometric structures formed on a surface by these molecules is a subject of ongoing research .Physical And Chemical Properties Analysis
TNAP has a molecular weight of 254.2456 . Its ionization energy is determined to be 8.5 eV .科学研究应用
Thermoelectric Applications
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane is used in the design of organic donor-acceptor complexes for thermoelectric applications. These materials exhibit a promising prospect for heat-electricity interconversion .
- Methods of Application: The energy levels of frontier molecular orbitals in the isolated donor and acceptor molecules control the charge transfer, electronic property, charge transport, and thermoelectric performance in the solid-state complexes .
- Results or Outcomes: Tailoring a suitable energy-level difference between the donor’s highest occupied molecular orbital and the acceptor’s lowest unoccupied molecular orbital holds the key to achieving an outstanding power factor .
Electride Applications
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane (TNAP) species has been used as a backbone to investigate systematic addition of lithium atoms to the TNAP backbone (Li n @TNAP (n = 1–4) species) through density functional theory (DFT) simulation .
- Methods of Application: After finding the most stable geometries for each Li n @TNAP (n = 1–4) species by full optimization process, their electronic-structural features were studied .
- Results or Outcomes: The Li 1 @TNAP and the Li 2 @TNAP molecules are the lithium-salt. In contrast, the Li 3 @TNAP and the Li 4 @TNAP molecules are lithium-based electrides along with the isolated electrons in the molecular structure .
Organic-Based Thermoelectric Materials
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane is used in the design of organic donor-acceptor complexes for thermoelectric applications. These materials exhibit a promising prospect for heat-electricity interconversion .
- Methods of Application: The energy levels of frontier molecular orbitals in the isolated donor and acceptor molecules control the charge transfer, electronic property, charge transport, and thermoelectric performance in the solid-state complexes .
- Results or Outcomes: Tailoring a suitable energy-level difference between the donor’s highest occupied molecular orbital and the acceptor’s lowest unoccupied molecular orbital holds the key to achieving an outstanding power factor .
Lithium Doped Tetracyano-2,6-naphthoquinodimethane Systems
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane (TNAP) species has been used as a backbone to investigate systematic addition of lithium atoms to the TNAP backbone (Li n @TNAP (n = 1–4) species) through density functional theory (DFT) simulation .
- Methods of Application: After finding the most stable geometries for each Li n @TNAP (n = 1–4) species by full optimization process, their electronic-structural features were studied .
- Results or Outcomes: The Li 1 @TNAP and the Li 2 @TNAP molecules are the lithium-salt. In contrast, the Li 3 @TNAP and the Li 4 @TNAP molecules are lithium-based electrides along with the isolated electrons in the molecular structure .
Organic-Based Thermoelectric Materials
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane is used in the design of organic donor-acceptor complexes for thermoelectric applications. These materials exhibit a promising prospect for heat-electricity interconversion .
- Methods of Application: The energy levels of frontier molecular orbitals in the isolated donor and acceptor molecules control the charge transfer, electronic property, charge transport, and thermoelectric performance in the solid-state complexes .
- Results or Outcomes: Tailoring a suitable energy-level difference between the donor’s highest occupied molecular orbital and the acceptor’s lowest unoccupied molecular orbital holds the key to achieving an outstanding power factor .
Lithium Doped Tetracyano-2,6-naphthoquinodimethane Systems
- Summary of Application: Tetracyano-2,6-naphthoquinodimethane (TNAP) species has been used as a backbone to investigate systematic addition of lithium atoms to the TNAP backbone (Li n @TNAP (n = 1–4) species) through density functional theory (DFT) simulation .
- Methods of Application: After finding the most stable geometries for each Li n @TNAP (n = 1–4) species by full optimization process, their electronic-structural features were studied .
未来方向
属性
IUPAC Name |
2-[6-(dicyanomethylidene)naphthalen-2-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6N4/c17-7-15(8-18)13-3-1-11-5-14(16(9-19)10-20)4-2-12(11)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTPSDHKZGWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=C2C1=CC(=C(C#N)C#N)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211559 | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracyano-2,6-naphthoquinodimethane | |
CAS RN |
6251-01-0 | |
| Record name | 11,11,12,12-Tetracyano-2,6-naphthoquinodimethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6251-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006251010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracyano-2,6-naphthoquinodimethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,11,12,12-Tetracyanonaphtho-2,6-quinodimethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)

